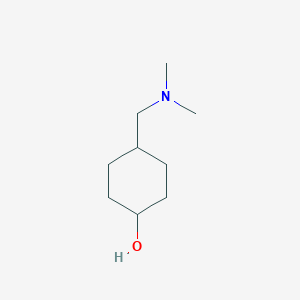
4-((Dimethylamino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position, and a dimethylamino group is attached to the methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Various cyclohexanol derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
4-((Dimethylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
4-(Dimethylamino)cyclohexanone: A similar compound with a ketone group instead of a hydroxyl group.
Uniqueness
4-((Dimethylamino)methyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity further highlight its uniqueness.
Properties
CAS No. |
102450-56-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
OJIDTYMSKQELNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















